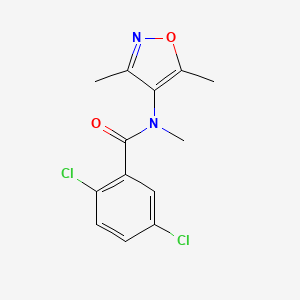
1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one, also known as PTSP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in mood regulation, pain perception, and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and alleviate pain. This compound has also been shown to increase the levels of several neurotrophic factors, which are proteins that promote the growth and survival of neurons. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurodegenerative disorders and other neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for investigating the role of these targets in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to administer in vivo. Additionally, this compound may have off-target effects that need to be carefully controlled for in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one. One area of interest is the development of more potent and selective analogs of this compound that can be used to investigate the role of specific targets in the central nervous system. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one involves the reaction of 3-thiophen-2-ylsulfanylpropanoic acid with pyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-Propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-propan-2-yl-3-thiophen-2-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-8(2)12-6-5-9(11(12)13)15-10-4-3-7-14-10/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKWHAAPCKBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)SC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)


